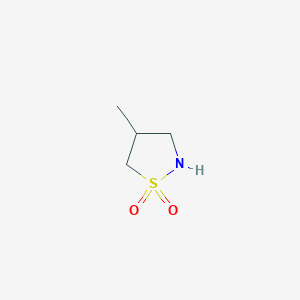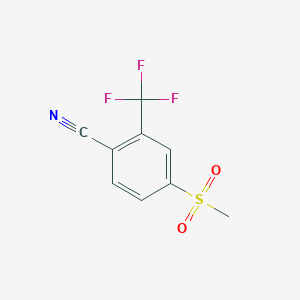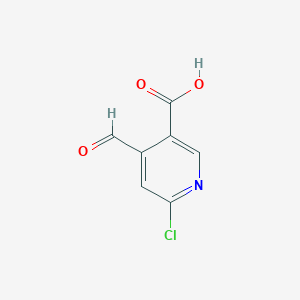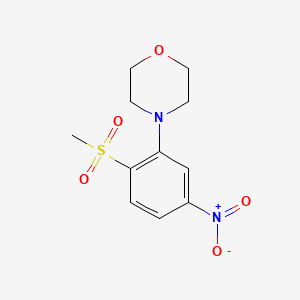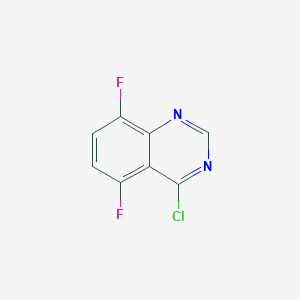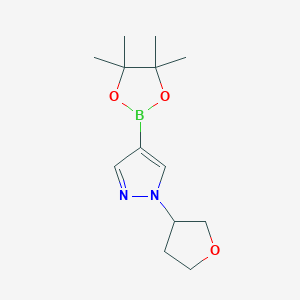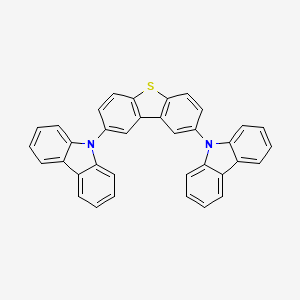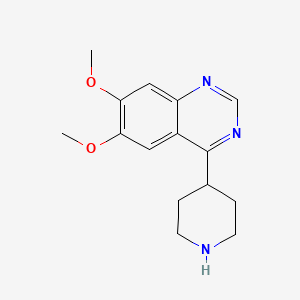
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, involves the design and evaluation of their antiproliferative activities against human cancer cell lines . In one study, a series of novel 4,6,7-substituted quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline consists of a quinazoline ring substituted by two methoxy groups at positions 6 and 7 and a piperidin-4-yl group at position 4.Applications De Recherche Scientifique
Cancer Treatment: P-glycoprotein Mediated Multidrug Resistance Reversal
This compound has been identified as an effective reversal agent for P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer treatment. P-gp is a significant factor causing MDR in cancer therapy, and the combination of anticancer drugs with P-gp inhibitors has been a therapeutic strategy to overcome MDR .
Dual EGFR and cMet Inhibition
Quinazoline derivatives have been designed as dual inhibitors of EGFR and cMet, which are critical targets in cancer therapy. The structural optimization of these compounds aims to enhance their efficacy against these targets .
PI3K Inhibition for Cancer Treatment
PI3K inhibitors are of significant interest for cancer treatment due to their role in cell growth and survival pathways. New quinazoline derivatives have been synthesized and evaluated for their anticancer activity, showing promising results in vitro .
Proteomics Research
Quinazoline compounds are also used in proteomics research. They can serve as biochemical tools for studying protein function and interactions, which is crucial for understanding cellular processes and disease mechanisms .
Chemical Properties and Physical Analysis
The compound’s chemical properties, such as melting point, boiling point, density, molecular formula, and weight, are essential for its application in various scientific research fields. These properties are studied to understand the compound’s behavior under different conditions .
Orientations Futures
The future directions for research on 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the antiproliferative activities of some quinazoline derivatives , there may be potential for further investigation into the anticancer properties of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline.
Mécanisme D'action
Target of Action
The primary target of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in causing multi-drug resistance (MDR) in cancer treatment .
Mode of Action
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline interacts with P-gp, inhibiting its function . This inhibition results in an increase in the accumulation of cytotoxic agents inside the cancer cells, thereby reversing drug resistance . It also suppresses P-gp ATPase activity, further inhibiting the efflux of cytotoxic agents .
Biochemical Pathways
The compound affects the biochemical pathway involving P-gp. By inhibiting P-gp, it prevents the efflux of cytotoxic agents from cancer cells, thereby increasing their intracellular concentration . This leads to enhanced cytotoxicity and reversal of drug resistance .
Result of Action
The compound has been shown to have potent anti-proliferative activity against cancer cells . It inhibits the proliferation of tumor cells and has been found to display potent activity against MGC-803 cells in vitro . It also induces apoptosis of MGC-803 cells and induces cell cycle arrest at the G1-phase .
Propriétés
IUPAC Name |
6,7-dimethoxy-4-piperidin-4-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-7-11-12(8-14(13)20-2)17-9-18-15(11)10-3-5-16-6-4-10/h7-10,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEHPKCVIFNEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

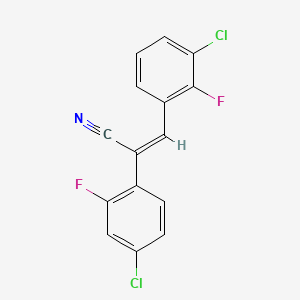
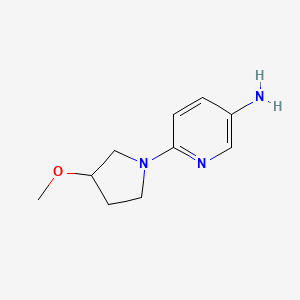
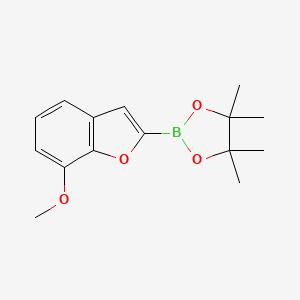
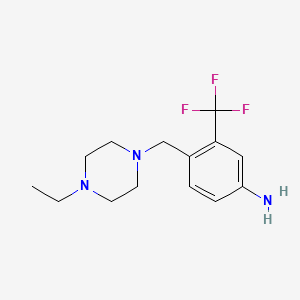
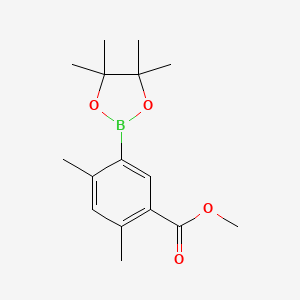
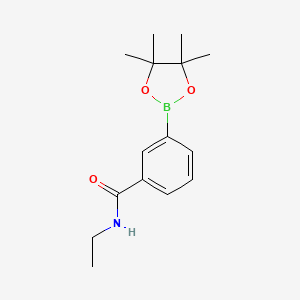
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)
